Cas no 937673-09-1 (3-(1-ethyl-1H-imidazol-2-yl)aniline)

3-(1-ethyl-1H-imidazol-2-yl)aniline is a versatile organic compound with significant applications in pharmaceuticals and materials science. It offers high purity and stability, enabling precise chemical reactions and synthesis processes. Its unique structure facilitates efficient functionalization, making it ideal for the development of novel drugs and materials. The compound exhibits excellent compatibility with various reaction conditions, ensuring reliable outcomes in research and industrial applications.
3-(1-ethyl-1H-imidazol-2-yl)aniline structure
937673-09-1 structure
Product name:3-(1-ethyl-1H-imidazol-2-yl)aniline
CAS No:937673-09-1
MF:C11H13N3
Molecular Weight:187.241021871567
CID:4666377
PubChem ID:23009408

3-(1-ethyl-1H-imidazol-2-yl)aniline 化学的及び物理的性質

名前と識別子

    • 3-(1-ethyl-1H-imidazol-2-yl)aniline
    • Benzenamine, 3-(1-ethyl-1H-imidazol-2-yl)-
    • インチ: 1S/C11H13N3/c1-2-14-7-6-13-11(14)9-4-3-5-10(12)8-9/h3-8H,2,12H2,1H3
    • InChIKey: GTBAGYYVDOVZTD-UHFFFAOYSA-N
    • SMILES: C1(N)=CC=CC(C2N(CC)C=CN=2)=C1

3-(1-ethyl-1H-imidazol-2-yl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM416172-250mg
3-(1-ethyl-1H-imidazol-2-yl)aniline
937673-09-1 95%+
250mg
$545 2024-07-19
Enamine
EN300-108597-0.05g
3-(1-ethyl-1H-imidazol-2-yl)aniline
937673-09-1 94%
0.05g
$205.0 2023-10-27
Enamine
EN300-108597-0.25g
3-(1-ethyl-1H-imidazol-2-yl)aniline
937673-09-1 94%
0.25g
$438.0 2023-10-27
Enamine
EN300-108597-10.0g
3-(1-ethyl-1H-imidazol-2-yl)aniline
937673-09-1 94%
10g
$3807.0 2023-06-10
TRC
E902925-50mg
3-(1-ethyl-1H-imidazol-2-yl)aniline
937673-09-1
50mg
$ 230.00 2022-06-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00968629-1g
3-(1-Ethyl-1H-imidazol-2-yl)aniline
937673-09-1 95%
1g
¥4403.0 2024-04-17
1PlusChem
1P01A0L0-50mg
3-(1-ethyl-1H-imidazol-2-yl)aniline
937673-09-1 95%
50mg
$300.00 2025-03-04
1PlusChem
1P01A0L0-100mg
3-(1-ethyl-1H-imidazol-2-yl)aniline
937673-09-1 95%
100mg
$434.00 2025-03-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1302180-500mg
3-(1-Ethyl-1h-imidazol-2-yl)aniline
937673-09-1 95%
500mg
¥12434.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1302180-100mg
3-(1-Ethyl-1h-imidazol-2-yl)aniline
937673-09-1 95%
100mg
¥5508.00 2024-04-24

3-(1-ethyl-1H-imidazol-2-yl)aniline 関連文献

3-(1-ethyl-1H-imidazol-2-yl)anilineに関する追加情報

Professional Introduction to Compound with CAS No. 937673-09-1 and Product Name: 3-(1-ethyl-1H-imidazol-2-yl)aniline

3-(1-ethyl-1H-imidazol-2-yl)aniline, identified by the chemical abstracts service number CAS No. 937673-09-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic aromatic amine has garnered considerable attention due to its unique structural properties and potential applications in drug discovery and development. The compound features a fused system of an imidazole ring linked to an aniline moiety, which endows it with distinct electronic and steric characteristics that make it a promising candidate for various biochemical interactions.

The structural configuration of 3-(1-ethyl-1H-imidazol-2-yl)aniline consists of a benzene ring substituted with an ethyl-substituted imidazole group at the 2-position and an amino group at the 3-position. This arrangement not only contributes to its molecular diversity but also enhances its solubility and bioavailability, critical factors in pharmaceutical formulations. The presence of the imidazole ring, known for its role in numerous biological processes, positions this compound as a versatile scaffold for modulating enzyme activities and receptor bindings.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of 3-(1-ethyl-1H-imidazol-2-yl)aniline with various biological targets. Studies utilizing molecular docking simulations have revealed that this compound exhibits potential binding capabilities with enzymes involved in metabolic pathways, suggesting its utility in developing treatments for metabolic disorders. Additionally, its interaction with certain protein kinases has been explored, indicating possible applications in oncology research.

In the context of medicinal chemistry, the synthesis of 3-(1-ethyl-1H-imidazol-2-yl)aniline has been optimized through multi-step organic reactions, including condensation, cyclization, and functional group transformations. The synthesis route not only emphasizes efficiency but also ensures high yield and purity, which are essential for pharmaceutical-grade materials. The use of catalytic systems has further refined these processes, reducing reaction times and minimizing byproduct formation.

The pharmacological profile of 3-(1-ethyl-1H-imidazol-2-yl)aniline has been investigated through in vitro assays that evaluate its cytotoxicity, anti-inflammatory effects, and antimicrobial properties. Preliminary findings indicate that this compound demonstrates moderate cytotoxicity towards certain cancer cell lines, making it a candidate for further oncological studies. Moreover, its anti-inflammatory activity has been observed in cellular models, suggesting potential therapeutic benefits in managing inflammatory diseases.

Exploring the pharmacokinetic aspects of 3-(1-ethyl-1H-imidazol-2-yl)aniline, researchers have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles. Pharmacokinetic studies have shown that this compound exhibits reasonable oral bioavailability and moderate tissue distribution, which are favorable characteristics for systemic drug delivery. Metabolism studies have identified key enzymatic pathways involved in its degradation, providing insights into potential drug-drug interactions.

The development of novel therapeutic agents often involves the exploration of derivatives to enhance efficacy and reduce side effects. In the case of 3-(1-ethyl-1H-imidazol-2-yl)aniline, modifications to the imidazole or aniline moieties have been investigated to optimize pharmacological properties. For instance, introducing halogen substituents or altering the ethyl group has led to compounds with improved binding affinities or altered metabolic profiles.

The role of 3-(1-ethyl-1H-imidazol-2-yl)aniline in drug discovery is further highlighted by its incorporation into combinatorial libraries used for high-throughput screening (HTS). These libraries allow researchers to rapidly assess thousands of compounds for their biological activity against diverse targets. The inclusion of such structurally unique compounds enhances the likelihood of identifying novel lead compounds with therapeutic potential.

As research progresses, the integration of artificial intelligence (AI) tools into drug discovery is revolutionizing how compounds like 3-(1-ethyl-1H-imidazol-2-yilaniline) are developed and optimized. AI-driven platforms can predict molecular properties, suggest synthetic routes, and identify potential drug candidates more efficiently than traditional methods. This synergy between computational biology and experimental chemistry accelerates the pace at which new drugs reach clinical evaluation.

The environmental impact of pharmaceutical research is also a growing consideration in modern drug development. Sustainable synthetic methodologies are being adopted to minimize waste and reduce energy consumption during production processes. Green chemistry principles are being applied to optimize reactions involving 3-(1ethyl-lHimidazol~2-yilanilme), ensuring that environmental responsibility remains a core tenet throughout pharmaceutical innovation.

In conclusion,3(IEthyl-lHimidazoZyIanilme (CAS No 937673~09~l)) represents a fascinating compound with significant potential in pharmaceutical applications Its unique structural features bioactivity profilesand synthetic accessibility make it a valuable asset in medicinal chemistry research As advancements continuein computational biologyAI-driven drug discoveryand sustainable practices this compound will likely play an increasingly important rolein developing next-generation therapeutics

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